5-Méthylurapidil
Vue d'ensemble
Description
Urapidil-5-méthyl: est un composé chimique de formule moléculaire C21H31N5O3 et de masse moléculaire 401,50 g/mol . C'est un antagoniste sélectif des récepteurs α1A-adrénergiques et il a une activité antihypertensive . Ce composé est connu pour sa capacité à discriminer entre les sous-types de récepteurs α1-adrénergiques et a été étudié pour ses applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Chemistry: Urapidil-5-methyl is used as a research tool to study alpha-1-adrenoceptor subtypes and their role in various physiological processes .
Biology: In biological research, Urapidil-5-methyl is used to investigate the effects of alpha-1-adrenoceptor antagonists on cellular signaling pathways and receptor binding .
Medicine: Urapidil-5-methyl has been studied for its potential therapeutic applications in treating hypertension and other cardiovascular conditions . It has shown promise in improving glucose and lipid metabolism in hypertensive patients with concomitant diabetes and/or hyperlipidemia .
Industry: In the pharmaceutical industry, Urapidil-5-methyl is used in the development of new antihypertensive drugs and as a reference compound in drug screening assays .
Mécanisme D'action
Target of Action
5-Methylurapidil is a selective antagonist for the α1A-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
As an antagonist, 5-Methylurapidil binds to the α1A-adrenoceptor, preventing its activation by endogenous catecholamines . This blockade inhibits the downstream effects typically induced by receptor activation, such as vasoconstriction .
Biochemical Pathways
The α1A-adrenoceptor is part of the Gq/11 protein signaling pathway . Normally, its activation leads to the stimulation of phospholipase C, generation of inositol trisphosphate and diacylglycerol, and mobilization of intracellular calcium . By blocking the α1A-adrenoceptor, 5-Methylurapidil disrupts this pathway, leading to a decrease in vasoconstriction and thus a potential decrease in blood pressure .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles in determining the bioavailability of the drug and its ultimate effect on the body .
Analyse Biochimique
Biochemical Properties
5-Methylurapidil interacts with α1A-adrenoceptors and 5-HT1A serotonin receptors in the rat brain cortex . It has a KD of 0.89 nM at α1A-adrenoceptors and 0.84 nM at 5-HT1A serotonin receptors . It does not bind to purified liver cell membranes (α1B-adrenoceptors) .
Cellular Effects
5-Methylurapidil has been shown to have effects on intraocular pressure (IOP) and outflow facility in the monkey eye . It has been evaluated as an α-adrenergic antagonist for its effects on these parameters . The maximum reduction of IOP in glaucomatous monkey eyes was 7.5 ± 0.8 mmHg for 5-Methylurapidil .
Molecular Mechanism
5-Methylurapidil exerts its effects at the molecular level primarily through its antagonistic activity on the α1A-adrenoceptor . This interaction inhibits the function of the α1A-adrenoceptor, leading to its antihypertensive effects .
Temporal Effects in Laboratory Settings
The ocular hypotensive response of 5-Methylurapidil increased over a 5-day period on a regimen of administration of the drug twice daily . This suggests that the effects of 5-Methylurapidil can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 5-Methylurapidil in animal models vary with different dosages . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.
Metabolic Pathways
The specific metabolic pathways that 5-Methylurapidil is involved in are not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely involved in adrenergic and serotonergic signaling pathways .
Transport and Distribution
The transport and distribution of 5-Methylurapidil within cells and tissues are not clearly defined in the available literature. Given its solubility in 0.1 N HCl , it is likely that it can be transported and distributed in aqueous environments within the body.
Subcellular Localization
The subcellular localization of 5-Methylurapidil is not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely localized to areas of the cell where these receptors are present .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La préparation de l'Urapidil-5-méthyl implique plusieurs étapes:
Mélange de 1,3-diméthyl-6-semicarbazide pyrimidine et de 3-amino-1-propanol: pour préparer le 6-(3-hydroxypropylamino)-1,3-diméthyl uracile.
Réaction du 6-(3-hydroxypropylamino)-1,3-diméthyl uracile avec du chlorure de thionyle: pour préparer le 6-(3-chloropropylamino)-1,3-diméthyl uracile.
Réaction du 6-(3-chloropropylamino)-1,3-diméthyluracile avec le chlorhydrate de 1-(2-méthoxyphényl) pipérazine: pour obtenir l'Urapidil.
Méthodes de production industrielle: La production industrielle de l'Urapidil-5-méthyl suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le processus implique l'utilisation de réactifs facilement disponibles, des réactions secondaires minimales et des étapes de purification efficaces .
Analyse Des Réactions Chimiques
Types de réactions: L'Urapidil-5-méthyl subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants:
Oxydation: Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, la réduction peut produire des alcools et la substitution peut produire des composés halogénés .
Applications de la recherche scientifique
Chimie: L'Urapidil-5-méthyl est utilisé comme outil de recherche pour étudier les sous-types de récepteurs α1-adrénergiques et leur rôle dans divers processus physiologiques .
Biologie: En recherche biologique, l'Urapidil-5-méthyl est utilisé pour étudier les effets des antagonistes des récepteurs α1-adrénergiques sur les voies de signalisation cellulaire et la liaison aux récepteurs .
Médecine: L'Urapidil-5-méthyl a été étudié pour ses applications thérapeutiques potentielles dans le traitement de l'hypertension et d'autres affections cardiovasculaires . Il a montré des promesses pour améliorer le métabolisme du glucose et des lipides chez les patients hypertendus avec un diabète et/ou une hyperlipidémie concomitants .
Industrie: Dans l'industrie pharmaceutique, l'Urapidil-5-méthyl est utilisé dans le développement de nouveaux médicaments antihypertenseurs et comme composé de référence dans les tests de criblage de médicaments .
Mécanisme d'action
L'Urapidil-5-méthyl exerce ses effets en agissant comme un antagoniste des récepteurs α1-adrénergiques et un agoniste des récepteurs 5-HT1A de la sérotonine . Il bloque l'effet vasoconstricteur des catécholamines en inhibant les récepteurs α postsynaptiques et module l'activité des centres cérébraux contrôlant le système circulatoire . Ce double mécanisme d'action contribue à ses propriétés antihypertensives et à sa capacité à améliorer le métabolisme du glucose et des lipides .
Comparaison Avec Des Composés Similaires
Composés similaires:
5-Acétylurapidil: Un analogue de l'Urapidil avec une forte affinité pour les récepteurs 5-HT1A.
5-Formylurapidil: Un autre analogue de l'Urapidil avec de puissantes propriétés hypotensives.
Unicité: L'Urapidil-5-méthyl est unique en raison de sa forte affinité pour les récepteurs 5-HT1A et de sa capacité à discriminer entre les sous-types de récepteurs α1-adrénergiques . Cela en fait un outil de recherche précieux et un agent thérapeutique potentiel pour le traitement de l'hypertension et des troubles métaboliques associés .
Propriétés
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZDNKKIUQQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956150 | |
Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-85-3 | |
Record name | 5-Methylurapidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34661-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylurapidil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLURAPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 5-methylurapidil?
A1: 5-methylurapidil primarily targets α1-adrenergic receptors (α1-ARs), specifically showing higher affinity for the α1A subtype over α1B/α1D subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 5-methylurapidil affect α1A-AR signaling?
A2: As an antagonist, 5-methylurapidil binds to α1A-ARs, preventing agonists like norepinephrine from binding and activating the receptor. This, in turn, inhibits downstream signaling cascades typically initiated by α1A-AR activation, such as phosphoinositide hydrolysis and intracellular calcium mobilization. [, , , , , , , ]
Q3: Does 5-methylurapidil interact with other receptor subtypes?
A3: While primarily known for its α1A-AR antagonism, studies have shown 5-methylurapidil can also interact with 5-HT1A receptors, acting as an agonist at this receptor subtype. [, ] This interaction contributes to its hypotensive effects. Additionally, some research suggests interaction with α1D-adrenoceptors, albeit with lower affinity compared to α1A-adrenoceptors. [, , , , ]
Q4: What are the functional consequences of 5-methylurapidil's α1-AR antagonism in vascular smooth muscle?
A4: In vascular smooth muscle, 5-methylurapidil's antagonism of α1-ARs, particularly the α1A subtype, leads to vasodilation by inhibiting the typical vasoconstrictive effects mediated by these receptors. [, , , , , , ] This relaxation effect is particularly notable in arteries where α1A-ARs play a dominant role in mediating contraction.
Q5: How does 5-methylurapidil affect aqueous humor dynamics?
A5: Research indicates that 5-methylurapidil lowers intraocular pressure primarily by increasing outflow facility. This effect is attributed to its combined antagonistic action on α1A-adrenergic receptors and agonistic activity at 5-HT1A receptors. []
Q6: How does the 5-methyl substitution on urapidil influence its pharmacological activity compared to urapidil?
A6: The 5-methyl substitution on urapidil, resulting in 5-methylurapidil, significantly enhances its binding affinity for 5-HT1A receptors, making it a more potent agonist at this receptor subtype compared to urapidil. [] This modification also contributes to its improved hypotensive effects.
Q7: How does the affinity of 5-methylurapidil for different α1-AR subtypes influence its selectivity profile?
A7: 5-methylurapidil exhibits a higher affinity for α1A-ARs compared to α1B and α1D subtypes, making it a relatively selective α1A-AR antagonist. [, , , , , , , ] This selectivity profile is crucial for its therapeutic applications and understanding its effects on specific tissues and organs where different α1-AR subtypes may predominate.
Q8: What is known about the pharmacokinetics of 5-methylurapidil?
A8: While the provided research articles focus primarily on the pharmacodynamic effects of 5-methylurapidil, they do indicate that it can effectively lower blood pressure when administered intravenously, suggesting good bioavailability via this route. [] More detailed information about its absorption, distribution, metabolism, and excretion (ADME) profile can be found in dedicated pharmacological databases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.